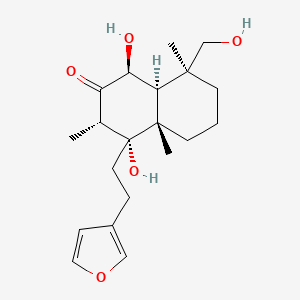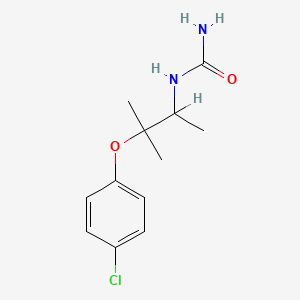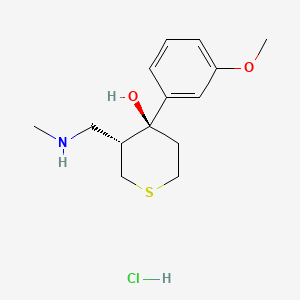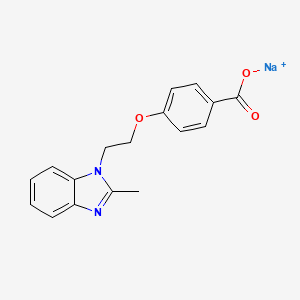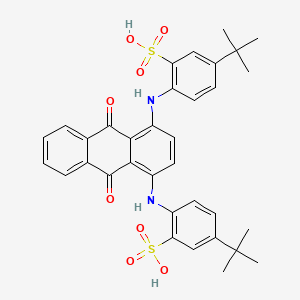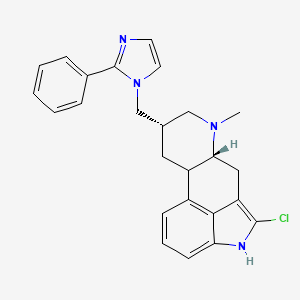
(5R,8S,10R)-2-Chloro-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5R,8S,10R)-2-Chloro-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline is a synthetic compound belonging to the ergoline family. Ergoline derivatives are known for their diverse pharmacological properties, including their use in treating migraines, Parkinson’s disease, and as vasoconstrictors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5R,8S,10R)-2-Chloro-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline typically involves multi-step organic reactions. The starting material is often an ergoline derivative, which undergoes chlorination, methylation, and subsequent coupling with 2-phenyl-1H-imidazole under controlled conditions. Specific reagents and catalysts are used to ensure the stereochemistry of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to monitor the reaction progress and purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(5R,8S,10R)-2-Chloro-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different ergoline derivatives.
Substitution: Halogen substitution reactions can modify the chlorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ergoline oxides, while reduction can produce various reduced ergoline derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5R,8S,10R)-2-Chloro-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline is used as a precursor for synthesizing other ergoline derivatives with potential pharmacological activities.
Biology
Biologically, this compound is studied for its interactions with various receptors and enzymes, contributing to our understanding of ergoline-based drug mechanisms.
Medicine
In medicine, ergoline derivatives are explored for their therapeutic potential in treating neurological disorders, migraines, and cardiovascular diseases.
Industry
Industrially, this compound may be used in the development of pharmaceuticals and as a research tool in drug discovery.
Mécanisme D'action
The mechanism of action of (5R,8S,10R)-2-Chloro-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline involves its interaction with specific molecular targets, such as dopamine receptors and serotonin receptors. These interactions can modulate neurotransmitter release and receptor activity, leading to various pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ergoline: The parent compound with similar structural features.
Lysergic acid diethylamide (LSD): A well-known ergoline derivative with psychoactive properties.
Bromocriptine: An ergoline derivative used in treating Parkinson’s disease and hyperprolactinemia.
Uniqueness
(5R,8S,10R)-2-Chloro-6-methyl-8-((2-phenyl-1H-imidazol-1-yl)methyl)ergoline is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other ergoline derivatives.
Propriétés
Numéro CAS |
162070-35-1 |
|---|---|
Formule moléculaire |
C25H25ClN4 |
Poids moléculaire |
416.9 g/mol |
Nom IUPAC |
(6aR,9S)-5-chloro-7-methyl-9-[(2-phenylimidazol-1-yl)methyl]-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |
InChI |
InChI=1S/C25H25ClN4/c1-29-14-16(15-30-11-10-27-25(30)17-6-3-2-4-7-17)12-19-18-8-5-9-21-23(18)20(13-22(19)29)24(26)28-21/h2-11,16,19,22,28H,12-15H2,1H3/t16-,19?,22+/m0/s1 |
Clé InChI |
WQGWRRYTVDDBSK-STBDEFDDSA-N |
SMILES isomérique |
CN1C[C@H](CC2[C@H]1CC3=C(NC4=CC=CC2=C34)Cl)CN5C=CN=C5C6=CC=CC=C6 |
SMILES canonique |
CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)Cl)CN5C=CN=C5C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


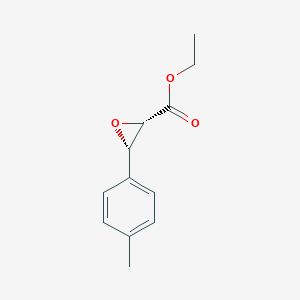

![N-[3-[2-(dimethylamino)ethyl]-2-methyl-1H-indol-5-yl]-4-fluorobenzamide;hydrochloride](/img/structure/B12770993.png)


